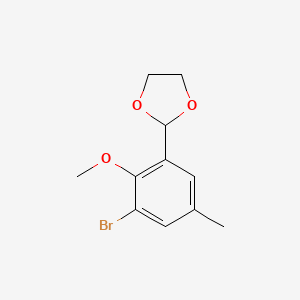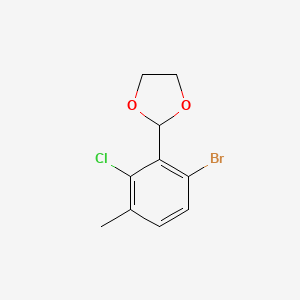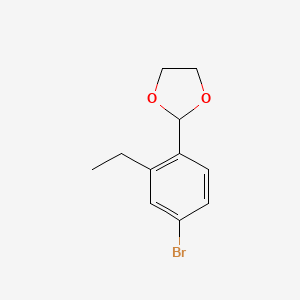
2,4,6-Trifluoro-1-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluoro-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of three fluorine atoms and a methoxymethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene typically involves the introduction of fluorine atoms and the methoxymethoxy group onto a benzene ring. One common method involves the reaction of 2,4,6-trifluorophenol with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-1-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium compounds, Grignard reagents, solvents like ether or tetrahydrofuran, and temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and temperatures around 0°C to 50°C.
Reduction: Lithium aluminum hydride, solvents like ether or tetrahydrofuran, and temperatures around 0°C to room temperature.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Scientific Research Applications
2,4,6-Trifluoro-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential as a bioactive compound. Its interactions with biological molecules are of interest in drug discovery and development.
Medicine: Explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. The methoxymethoxy group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenol: Similar structure but lacks the methoxymethoxy group.
2,4,6-Trifluoroanisole: Similar structure but has a methoxy group instead of a methoxymethoxy group.
2,4,6-Trifluorotoluene: Similar structure but has a methyl group instead of a methoxymethoxy group.
Uniqueness
2,4,6-Trifluoro-1-(methoxymethoxy)benzene is unique due to the presence of both fluorine atoms and a methoxymethoxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s unique structure also makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,3,5-trifluoro-2-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSUFLLUELDJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
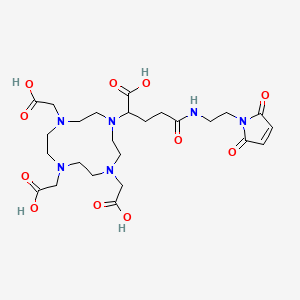
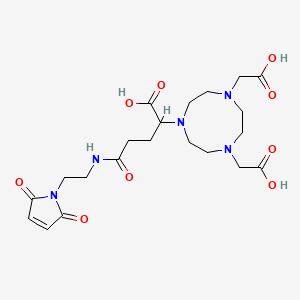
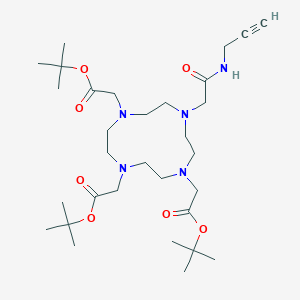
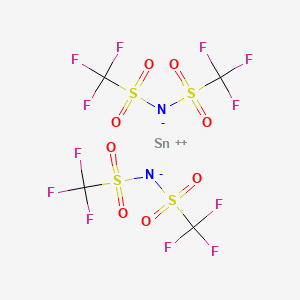

![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)
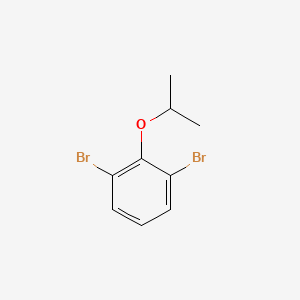
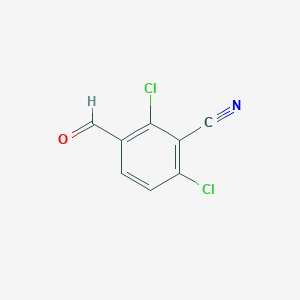
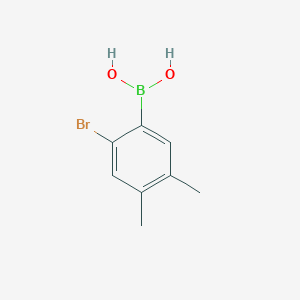
![2-[3,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)
